molecular formula C18H17N3O3 B14942684 1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B14942684
M. Wt: 323.3 g/mol
InChI Key: VPCBIYWCEIJUJM-UHFFFAOYSA-N
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Description

1-(2-FURYLMETHYL)-4-(4-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FURYLMETHYL)-4-(4-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the furylmethyl and methoxyphenyl groups via substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-FURYLMETHYL)-4-(4-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups to form different products.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-FURYLMETHYL)-4-(4-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Pathway Involvement: Participation in biochemical pathways that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Compounds with similar core structures but different substituents.

    Furylmethyl Derivatives: Compounds with the furylmethyl group attached to different cores.

    Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group attached to different cores.

Uniqueness

1-(2-FURYLMETHYL)-4-(4-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups and the resulting biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H17N3O3/c1-23-13-6-4-12(5-7-13)15-9-17(22)20-18-16(15)10-19-21(18)11-14-3-2-8-24-14/h2-8,10,15H,9,11H2,1H3,(H,20,22)

InChI Key

VPCBIYWCEIJUJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4

Origin of Product

United States

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